molecular formula C21H19N5OS B2896144 N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-37-3

N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

カタログ番号: B2896144
CAS番号: 852372-37-3
分子量: 389.48
InChIキー: ZXGPGXBVXKXVNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic organic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core system . This structure is typically synthesized via nucleophilic substitution or cyclocondensation reactions, leveraging chloro- or thiol-containing intermediates . The specific molecular architecture features a phenyl substituent on the triazole ring and a thioacetamide group at the pyridazine core, with the acetamide nitrogen linked to a 2,4-dimethylphenyl group. Compounds within the [1,2,4]triazolo[4,3-b]pyridazine family, and triazole derivatives in general, are of significant interest in medicinal chemistry due to their potential to interact with various biological targets . The triazole nucleus is a known pharmacophore, frequently incorporated into the design of molecules for its ability to bind with enzymes and receptors through multiple weak interactions, such as hydrogen bonding and hydrophobic effects . Research on structurally similar analogs has indicated potential biological activities, including enzyme inhibition and cytotoxic effects, suggesting this compound is a valuable scaffold for investigating new therapeutic agents . Attention: This product is for research use only. It is not intended for human or veterinary use or for application in diagnostic procedures .

特性

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-14-8-9-17(15(2)12-14)22-19(27)13-28-20-11-10-18-23-24-21(26(18)25-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGPGXBVXKXVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structural Analogs

The compound belongs to a class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, with variations in substituents influencing physicochemical properties and biological activities. Below is a detailed comparison with key analogs:

Structural and Physicochemical Differences

Table 1: Structural and Molecular Comparison
Compound Name Triazolo Substituent Acetamide Substituent Molecular Weight Key Features
Target Compound Phenyl 2,4-Dimethylphenyl ~437.5 (calc) Hydrophobic substituents; moderate lipophilicity
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[...]]sulfanyl}acetamide 4-Chlorophenyl 4-Acetamidophenyl 452.917 Electron-withdrawing Cl; H-bond donor (acetamide)
C1632 (N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[...]phenyl]acetamide) 3-Methyl N-Methyl-3-phenyl ~337.35 (calc) Compact substituents; Lin-28 inhibitor
N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[...]]thio]acetamide 3-Pyridinyl Tetrahydrofuran-methyl 412.48 Heteroaromatic and polar groups; enhanced solubility
2-{[3-(3-Fluorophenyl)-[...]]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-Fluorophenyl 3-Trifluoromethylphenyl ~452.5 (calc) High lipophilicity (F/CF3); potential metabolic stability
N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[...]thio)acetamide 4-Methoxyphenyl 3,4-Dimethoxyphenyl 451.5 Electron-donating OCH3 groups; improved solubility

Key Trends and Implications

Substituent Effects: Electron-withdrawing groups (Cl, F, CF3) enhance binding to hydrophobic pockets but may reduce solubility. Electron-donating groups (OCH3) improve solubility and metabolic stability.

Biological Relevance :

  • The Lin-28 inhibition by C1632 highlights the importance of the triazolopyridazine scaffold in modulating RNA-protein interactions .
  • Structural variations in the acetamide side chain (e.g., dimethylphenyl vs. trifluoromethylphenyl) dictate selectivity and potency.

Q & A

Basic: What are the key synthetic steps and optimal reaction conditions for preparing N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

Methodological Answer:
The synthesis typically involves a multi-step protocol:

Triazolopyridazine Core Formation : Cyclization of hydrazine derivatives with aromatic aldehydes under reflux in ethanol or THF, catalyzed by acetic acid (60–80°C, 6–12 hours) .

Thioether Linkage Introduction : Reaction of the core with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 4–8 hours .

Final Coupling : Attachment of the N-(2,4-dimethylphenyl) group via nucleophilic substitution or amidation, optimized using coupling agents like EDCI/HOBt in dichloromethane .
Critical Parameters : Solvent polarity (DMF enhances nucleophilicity), temperature control to avoid side reactions, and catalyst selection (e.g., triethylamine for deprotonation) .

Advanced: How can contradictory biological activity data for this compound across studies be systematically resolved?

Methodological Answer:
Contradictions often arise from variations in experimental design or compound purity. To address this:

  • Purity Validation : Use HPLC (≥95% purity threshold) and NMR to confirm structural integrity, as impurities (e.g., unreacted intermediates) can skew bioassay results .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels in kinase assays) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, adjusting for variables like solvent (DMSO concentration) or incubation time .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects stereochemical anomalies (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 435.12 for C₂₃H₂₁N₅OS) and detects isotopic patterns .
  • HPLC-PDA : Quantifies purity (>95%) and identifies degradation products using C18 columns (acetonitrile/water gradient) .

Advanced: What strategies are recommended for structural modification to enhance pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the phenyl group with pyridinyl (to improve solubility) or introduce fluorine atoms (to enhance metabolic stability) .
  • Prodrug Design : Mask the thioether group as a sulfoxide or sulfone for controlled release in vivo .
  • SAR Studies : Systematically vary substituents (e.g., methyl vs. methoxy groups on the phenyl ring) and correlate changes with logP and plasma protein binding data .

Basic: How should researchers design stability studies under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C indicates suitability for lyophilization) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with HPLC .

Advanced: How can computational modeling synergize with experimental data to predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses with kinases or GPCRs, guided by crystallographic data from homologous triazolopyridazines .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories in GROMACS) to assess binding stability and identify key residues (e.g., hydrogen bonds with Lys123) .
  • QSAR Models : Train algorithms on datasets of IC₅₀ values and descriptors (e.g., topological polar surface area) to prioritize synthetic targets .

Basic: What are the critical considerations for designing in vitro bioactivity assays?

Methodological Answer:

  • Cell Line Selection : Use disease-relevant models (e.g., HepG2 for liver cancer) with validated genetic backgrounds .
  • Dose-Response Curves : Test 8–10 concentrations (1 nM–100 μM) in triplicate, using nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • Control Compounds : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (0.1% DMSO) .

Advanced: How can researchers address low solubility during formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water (40:60) or cyclodextrin complexes to enhance aqueous solubility while maintaining biocompatibility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size via solvent evaporation) for sustained release .
  • Salt Formation : React with hydrochloric acid to generate a hydrochloride salt, improving crystallinity and dissolution rates .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential release of H₂S (from thioether degradation) .
  • Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer:

  • Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., kₐₙₜ ~10⁴ M⁻¹s⁻¹) .
  • RNA-Seq Profiling : Compare transcriptomes of treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
  • Chemical Proteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged probes to map cellular targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。